molecular formula C11H13NO4 B7825240 1-(4-Ethoxy-3-nitrophenyl)propan-1-one

1-(4-Ethoxy-3-nitrophenyl)propan-1-one

Cat. No.: B7825240
M. Wt: 223.22 g/mol
InChI Key: XMRSDGKHRSKJBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxy-3-nitrophenyl)propan-1-one is an organic compound characterized by its molecular structure, which includes an ethoxy group and a nitro group attached to a phenyl ring, and a propan-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethoxy-3-nitrophenyl)propan-1-one can be synthesized through several synthetic routes. One common method involves the nitration of 4-ethoxyacetophenone followed by subsequent reactions to introduce the nitro group at the appropriate position on the phenyl ring. The reaction conditions typically require the use of strong nitrating agents such as nitric acid and sulfuric acid under controlled temperatures to ensure the selective formation of the nitro group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with stringent safety measures to handle the reactive chemicals involved. The process may also include purification steps to isolate the desired compound from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxy-3-nitrophenyl)propan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.

  • Reduction: Reducing agents like tin and hydrochloric acid or catalytic hydrogenation can reduce the nitro group to an amino group.

  • Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the ethoxy group or the nitro group.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amino derivatives.

  • Substitution: Formation of various substituted phenyl compounds.

Scientific Research Applications

1-(4-Ethoxy-3-nitrophenyl)propan-1-one has several applications in scientific research:

  • Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.

  • Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.

  • Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which 1-(4-Ethoxy-3-nitrophenyl)propan-1-one exerts its effects depends on its specific application. For instance, in biochemical assays, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 1-(4-Methoxy-3-nitrophenyl)propan-1-one

  • 1-(4-Ethoxy-3-nitrophenyl)ethanone

  • 1-(4-ethoxy-3-nitrophenyl)ethanone

  • 1-(4-ethoxy-3-nitrophenyl)ethanone AldrichCPR

This comprehensive overview provides a detailed understanding of 1-(4-Ethoxy-3-nitrophenyl)propan-1-one, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(4-ethoxy-3-nitrophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-3-10(13)8-5-6-11(16-4-2)9(7-8)12(14)15/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRSDGKHRSKJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)OCC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.